molecular formula C15H12O2 B191485 2'-Hydroxychalcone CAS No. 1214-47-7

2'-Hydroxychalcone

Cat. No.: B191485
CAS No.: 1214-47-7
M. Wt: 224.25 g/mol
InChI Key: AETKQQBRKSELEL-ZHACJKMWSA-N
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Description

2’-Hydroxychalcone is a naturally occurring compound belonging to the flavonoid family. It is characterized by the presence of two aromatic rings connected by a three-carbon α, β-unsaturated carbonyl system. This compound is known for its wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

2’-Hydroxychalcone primarily targets enzymes such as Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response by producing prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever .

Mode of Action

2’-Hydroxychalcone interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . Furthermore, 2’-Hydroxychalcone has been found to have significant hypoglycemic activity by increasing insulin secretion .

Biochemical Pathways

The primary biochemical pathway affected by 2’-Hydroxychalcone is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, 2’-Hydroxychalcone reduces the production of prostaglandins, which are key mediators in the inflammatory response . Additionally, it influences the insulin signaling pathway, leading to increased insulin secretion and potential reduction in blood sugar .

Result of Action

The inhibition of COX-1 and COX-2 by 2’-Hydroxychalcone leads to a reduction in inflammation . Moreover, its hypoglycemic activity results in a potential decrease in blood sugar levels . These combined effects make 2’-Hydroxychalcone a compound of interest for the treatment of conditions such as inflammation and diabetes .

Action Environment

The action, efficacy, and stability of 2’-Hydroxychalcone can be influenced by various environmental factors. For instance, the presence of other bioactive compounds can potentially affect its bioavailability and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Hydroxychalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in ethanol. The reaction mixture is stirred and refluxed for several hours, followed by acidification to obtain the desired product .

Industrial Production Methods: Industrial production of 2’-Hydroxychalcone typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of 2’-Hydroxychalcone: 2’-Hydroxychalcone is unique due to the presence of the hydroxyl group at the 2’ position, which significantly enhances its biological activities, particularly its antioxidant and enzyme inhibitory properties .

Properties

IUPAC Name

(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETKQQBRKSELEL-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313416
Record name trans-2′-Hydroxychalcone
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Molecular Weight

224.25 g/mol
Source PubChem
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CAS No.

888-12-0, 1214-47-7
Record name trans-2′-Hydroxychalcone
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Record name 2'-Hydroxychalcone
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Record name 2'-Hydroxychalcone
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Record name 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl-
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Record name 2'-hydroxychalcone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2'-Hydroxychalcone exert its anti-inflammatory effects?

A1: [, ] this compound demonstrates anti-inflammatory activity by inhibiting the expression of cell adhesion molecules (CAMs) like ICAM-1, VCAM-1, and E-selectin. This inhibition primarily occurs at the transcriptional level, where this compound interferes with the activation of Nuclear Factor-kappaB (NF-κB), a major transcription factor involved in CAM expression.

Q2: Can you elaborate on the role of NF-κB inhibition in this compound's anti-inflammatory activity?

A2: [] NF-κB is a crucial regulator of the inflammatory response, controlling the expression of genes involved in inflammation, including those encoding CAMs. By inhibiting NF-κB activation, this compound effectively reduces the production of these pro-inflammatory mediators, thus dampening the inflammatory cascade.

Q3: Does this compound affect other inflammatory mediators besides CAMs?

A3: [] Yes, studies show that this compound inhibits the production of other key inflammatory mediators, including prostaglandin E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α). This inhibition is linked to the suppression of cyclooxygenase-2 (COX-2) induction, as well as the inhibition of iNOS and TNF-α mRNA expression.

Q4: What is the role of Heme Oxygenase-1 (HO-1) in the anti-inflammatory action of this compound?

A4: [] this compound potently induces HO-1 expression, contributing to its anti-inflammatory effects. This was demonstrated in LPS-stimulated macrophages where this compound reduced nitrite and TNF-α production, effects that were abolished when HO-1 activity was blocked.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C15H12O2, and its molecular weight is 224.25 g/mol.

Q6: Are there any notable spectroscopic features of this compound?

A6: [] While substituents generally have a minimal impact on the absorption spectra of 2'-Hydroxychalcones in solution or crystal form, 4'-(4-methoxybenzyloxy)-2'-hydroxychalcone exhibits unique absorption characteristics due to intermolecular interactions between the substituent's phenyl ring and neighboring molecules' chromophore fragments in the crystal phase.

Q7: How does this compound behave in different solvent systems?

A7: [] this compound exhibits solvent-dependent fluorescence properties, primarily due to the influence of solvent polarity on the excited-state intramolecular proton transfer (ESIPT) process and the conformation of the resulting keto tautomer.

Q8: Can this compound be used in Diels-Alder reactions?

A8: [] Yes, 2'-Hydroxychalcones can act as dienophiles in Diels-Alder cycloadditions. Notably, silica-supported silver nanoparticles have proven effective as recyclable catalysts for these reactions, enabling high yields and turnover numbers. This approach was successfully employed in the total synthesis of the cytotoxic natural product panduratin A.

Q9: Are there other notable reactions involving this compound?

A9: [, ] Yes, 2'-Hydroxychalcones are versatile intermediates in organic synthesis. They can undergo oxidative rearrangement to form isoflavones using reagents like 1H-1-hydroxy-5-methyl-1,2,3-benziodoxathiole 3,3-dioxide (HMBI) []. Additionally, they can participate in electron transfer-initiated Diels-Alder cycloadditions to produce cyclohexenyl chalcones [].

Q10: How has computational chemistry been used to study this compound?

A10: [, , ] Computational methods, including density functional theory (DFT) and time-dependent density functional theory (TDDFT), have been instrumental in understanding the photophysical properties, electronic transitions, and excited-state dynamics of this compound and its derivatives.

Q11: How do structural modifications affect the anti-inflammatory activity of this compound derivatives?

A11: [, ] The presence and position of substituents on the aromatic rings of this compound significantly influence its anti-inflammatory potency. For instance, the presence of a 4'-methoxyl group, as seen in compounds like 2',4-dihydroxy-4'-methoxychalcone and 2'-hydroxy-4'-methoxychalcone, enhances the inhibitory activity against PGE2 production. Conversely, the introduction of a methoxy group into the this compound structure generally decreases its inhibitory power.

Q12: Does prenylation impact the antioxidant activity of 2'-Hydroxychalcones?

A12: [] Yes, prenylated 2'-hydroxychalcones, like those found in hops (Humulus lupulus), exhibit potent antioxidant activity, specifically against peroxynitrite-mediated oxidation of low-density lipoproteins (LDL). This suggests that prenylation enhances the ability of 2'-hydroxychalcones to scavenge reactive oxygen and nitrogen species.

Q13: What SHE considerations are relevant for the synthesis and handling of this compound and its derivatives?

A13: Standard laboratory safety procedures should be followed when handling these compounds. This includes wearing appropriate personal protective equipment, working in a well-ventilated area, and disposing of waste properly.

Q14: Is there information available on the ADME (absorption, distribution, metabolism, excretion) of this compound?

A14: Further research is needed to fully elucidate the ADME profile of this compound and its derivatives. This information is crucial for understanding their bioavailability, half-life, and potential for drug interactions.

Q15: What in vitro models have been used to study the biological activity of this compound?

A16: [1, 2, 8, 9, 12] Several in vitro models have been employed, including:* Endothelial cell adhesion assays: To evaluate the inhibition of neutrophil adhesion to human umbilical vein endothelial cells (HUVECs) [].* Rat peritoneal macrophages: To assess the inhibition of PGE2 production [, ].* RAW 264.7 murine macrophages: To investigate the anti-inflammatory effects and the role of HO-1 [, ].* Rat lens aldose reductase (RLAR) assays: To evaluate the inhibitory potential against RLAR for potential use in diabetic complications [].* Rat platelet aggregation assays: To assess the antithrombotic activity [].

Q16: Are there any in vivo studies demonstrating the efficacy of this compound?

A17: [5, 32] Yes, in vivo studies have been conducted, including:* Rat model of posterior uveitis: To assess the anti-inflammatory effects in ocular inflammation [].* Rabbit model of anterior ocular inflammation: To evaluate the inhibitory effects on lens protein-induced inflammation [].* Zebrafish model: To assess the antifungal activity of this compound-loaded nanoemulsions against Paracoccidioides spp. and evaluate toxicity [].

Q17: What is known about the toxicity and safety profile of this compound?

A17: While this compound has shown promising biological activities in preclinical studies, more comprehensive toxicological evaluations are needed to determine its safety profile for potential clinical applications.

Q18: What drug delivery systems have been explored for this compound?

A20: [] Nanoemulsions have been investigated as potential drug delivery systems for this compound, aiming to improve its solubility, stability, and bioavailability. Specifically, this compound-loaded nanoemulsions have shown promising antifungal activity against Paracoccidioides spp. with reduced toxicity.

Q19: What analytical techniques have been employed to characterize and quantify this compound?

A22: ** Various analytical methods have been used to study this compound, including:* High-performance liquid chromatography (HPLC): To monitor the isomerization of 2'-hydroxychalcones and flavanones in biological media [].* Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the structure and investigate the hydrogen bonding properties of this compound [, ].* Ultraviolet-visible (UV-Vis) spectroscopy: To study the photophysical properties and electronic transitions [, ].* Mass spectrometry (MS):** To analyze the reaction products and elucidate reaction mechanisms [, ].

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